

# N-Nitroso Quinapril: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Nitroso Quinapril**, a nitrosamine impurity of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. This document collates critical information regarding its chemical identity, analytical quantification, and toxicological assessment, aiming to support research and development activities in the pharmaceutical industry.

# **Core Chemical and Physical Data**

**N-Nitroso Quinapril** is a drug substance-related impurity that can form during the manufacturing process or storage of Quinapril-containing drug products. Its presence is a significant concern due to the classification of nitrosamines as probable human carcinogens.

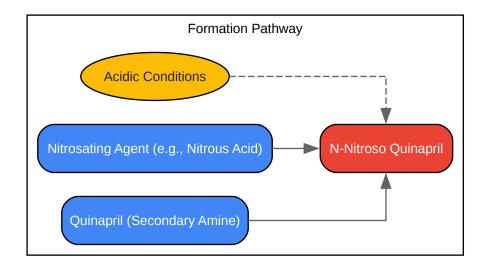


Parameter	Value	Reference
CAS Number	2922985-13-3	[1]
Molecular Formula	C25H29N3O6	[1]
Molecular Weight	467.52 g/mol	[1]
IUPAC Name	(3S)-2-[(2S)-2-[[(2S)-1-ethoxy- 1-oxo-4-phenylbutan-2-yl]- nitrosoamino]propanoyl]-3,4- dihydro-1H-isoquinoline-3- carboxylic acid	[2]
Acceptable Intake (AI) Limit	1500 ng/day	[2]

# **Formation and Mitigation**

**N-Nitroso Quinapril** is formed from the nitrosation of the secondary amine functional group present in the Quinapril molecule. This reaction can be triggered by the presence of residual nitrites under acidic conditions during the synthesis of the active pharmaceutical ingredient (API) or the formulation of the drug product.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the pharmaceutical industry to perform risk assessments to identify and mitigate the risk of nitrosamine impurity formation.





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Figure 1. Formation Pathway of N-Nitroso Quinapril.

# Experimental Protocols Analytical Detection and Quantification

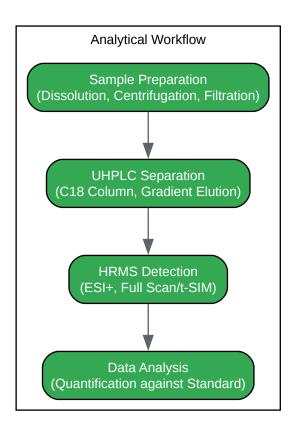
The standard analytical procedure for the detection and quantification of **N-Nitroso Quinapril** in drug substances and products is Liquid Chromatography with Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) is often employed to ensure high selectivity and sensitivity.

#### General LC-HRMS Method:

- Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- · Sample Preparation:
  - Accurately weigh the drug substance or crushed tablets.
  - Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water.
  - Vortex and sonicate to ensure complete dissolution.
  - Centrifuge the sample to precipitate excipients.
  - Filter the supernatant through a 0.22 μm filter before injection.
- Chromatographic Conditions (Illustrative):
  - Column: A suitable C18 reversed-phase column.
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Flow Rate: 0.3 0.5 mL/min.
  - Injection Volume: 5 10 μL.



- Mass Spectrometry Conditions (Illustrative):
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Scan Mode: Full scan with data-dependent MS/MS or targeted single ion monitoring (t-SIM).
  - Monitored Ion: The protonated molecule [M+H]+ of N-Nitroso Quinapril.



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Figure 2. General Analytical Workflow for N-Nitroso Quinapril.

# **Genotoxicity Assessment**

Recent studies have evaluated the genotoxic potential of **N-Nitroso Quinapril**. These investigations are crucial for understanding the risk it poses to human health.[3]

In Vivo Genotoxicity Assays (as described in literature):[3]



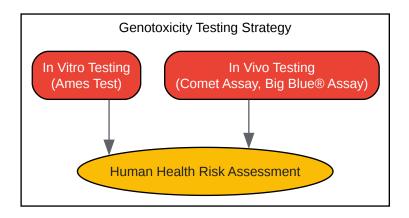
- · Comet Assay (Liver):
  - Animal models (e.g., mice) are treated with N-Nitroso Quinapril at various dose levels.
  - After a specific exposure period, liver tissues are collected.
  - Hepatocytes are isolated and embedded in agarose on microscope slides.
  - Cells are lysed, and the DNA is subjected to electrophoresis.
  - DNA damage is visualized and quantified by measuring the "comet tail" length and intensity.
- Big Blue® Transgenic Rodent Mutation Assay:
  - Transgenic mice (e.g., C57BL/6) carrying the cll transgene are treated with N-Nitroso Quinapril.
  - Following the treatment period, genomic DNA is isolated from the liver.
  - The cII transgenes are recovered from the genomic DNA and packaged into bacteriophage lambda particles.
  - The phages are used to infect E. coli, and mutations in the cII gene are scored based on plaque morphology.

In Vitro Genotoxicity Assay (Ames Test):

- Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.[4]
- The bacterial strains are exposed to different concentrations of **N-Nitroso Quinapril**, both with and without metabolic activation (S9 fraction from rat or hamster liver).
- The number of revertant colonies is counted to assess the mutagenic potential of the compound.



Recent research has indicated that **N-Nitroso Quinapril** was non-genotoxic in both in vivo liver comet and Big Blue® mutation assays.[3]



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**Figure 3.** Logical Relationship in Genotoxicity Evaluation.

## Conclusion

**N-Nitroso Quinapril** remains a critical impurity to monitor and control in Quinapril-containing pharmaceuticals. While recent toxicological studies suggest a low genotoxic potential, stringent analytical monitoring and risk mitigation strategies are essential to ensure patient safety and regulatory compliance. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of ACE inhibitors.

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